molecular formula C6H8O2S B6184150 2-(acetylsulfanyl)cyclobutan-1-one CAS No. 2624139-61-1

2-(acetylsulfanyl)cyclobutan-1-one

Cat. No.: B6184150
CAS No.: 2624139-61-1
M. Wt: 144.2
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Acetylsulfanyl)cyclobutan-1-one ( 2624139-61-1) is a cyclobutanone derivative featuring an acetylsulfanyl functional group, which enhances its reactivity and utility in synthetic organic chemistry . This compound serves as a versatile building block and key intermediate in the synthesis of complex molecules, particularly in cycloaddition reactions and ring-opening transformations . The presence of the acetylsulfanyl moiety facilitates further derivatization, enabling the introduction of sulfur-containing functionalities into target structures . Its structural framework, based on a puckered cyclobutane ring, allows for selective modifications, making it valuable for pharmaceutical and agrochemical research . The cyclobutane ring is known to impart favorable properties in drug discovery, such as conformational restriction, reducing planarity, and improving metabolic stability . The compound's well-defined reactivity profile and stability under controlled conditions ensure consistent performance in laboratory applications, making it a practical choice for researchers exploring cyclobutane-based scaffolds . Attention: For research use only. Not for human or veterinary use.

Properties

CAS No.

2624139-61-1

Molecular Formula

C6H8O2S

Molecular Weight

144.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(acetylsulfanyl)cyclobutan-1-one typically involves the [2+2] cycloaddition reaction, which is a common method for constructing cyclobutane rings . One approach involves the reaction of a suitable cyclobutene precursor with an acetylsulfanyl reagent under controlled conditions to form the desired product. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Functional Group Analogues
  • 2-(Methylsulfanyl)cyclobutan-1-one :
    Replacing the acetyl group with a methyl group simplifies the thioether functionality. This derivative exhibits lower steric hindrance but reduced electrophilicity at the sulfur atom compared to 2-(acetylsulfanyl)cyclobutan-1-one. Such differences impact reaction kinetics in alkylation or oxidation processes.

  • However, the bulkier benzoyl group may reduce solubility in polar solvents.
  • Cyclobutanone (Parent Compound): The absence of the acetylsulfanyl group eliminates sulfur-based reactivity. Cyclobutanone is more prone to ring-opening due to higher ring strain but lacks the versatility introduced by sulfur-containing substituents.
2.3 Spectroscopic and Analytical Data

While direct data for this compound are unavailable in the provided evidence, analogous compounds in demonstrate key analytical trends:

Property This compound (Expected) Cyclobutanone Intermediate 1 (Patent)
LRMS (m/z) ~170–200 [M+H]+ 84 [M]+ 807 [M-198]+
LC-MS Retention Time ~2–3 min (C18 column) N/A 2.352 min
Solubility Moderate in DMF, Acetonitrile High in water Soluble in DMF

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